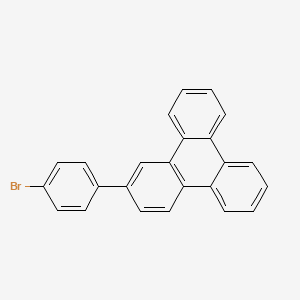

2-(4-Bromophenyl)triphenylene

Overview

Description

“2-(4-Bromophenyl)triphenylene” is an organic compound with the molecular formula C24H15Br . It belongs to the product group of semiconductors .

Molecular Structure Analysis

The molecular structure of “2-(4-Bromophenyl)triphenylene” involves a bromophenyl group attached to a triphenylene group . The exact structure would require more specific information or a detailed spectroscopic analysis.

Physical And Chemical Properties Analysis

“2-(4-Bromophenyl)triphenylene” is a solid at 20 degrees Celsius . Its molecular weight is 383.29 g/mol . More specific physical and chemical properties would require experimental determination or additional data.

Scientific Research Applications

Organic Electronics

2-(4-Bromophenyl)triphenylene is a valuable compound in the field of organic electronics, particularly in the development of organic semiconductors. Its molecular structure allows for the creation of materials with tunable donor-acceptor properties, making it suitable for active layers in field-effect transistors, hole-transporting layers, and electroluminescent materials in organic light-emitting diodes (OLEDs) .

Photovoltaic Cells

In the realm of renewable energy, 2-(4-Bromophenyl)triphenylene plays a role in enhancing the efficiency of photovoltaic cells. It acts as an electron or hole transporting material in the active layer of organic solar cells, contributing to improved power conversion efficiencies .

OLED Research

The compound’s utility extends to OLED research, where it’s used to design electron transport materials that contribute to lower driving voltages and reduced power consumption in OLEDs. This has implications for the development of more energy-efficient display and lighting technologies .

Medicinal Chemistry

While direct applications in medicinal chemistry are not explicitly documented for 2-(4-Bromophenyl)triphenylene, its structural analogs and derivatives could potentially be explored for drug design and development, given their complex molecular frameworks that could interact with biological targets .

Polymer Synthesis

2-(4-Bromophenyl)triphenylene serves as a building block in polymer synthesis, where it can be incorporated into copolymers to modify their properties, such as solubility, thermal stability, and optical characteristics, which are crucial for advanced material applications .

Sensor Technology

The compound’s electronic properties may be harnessed in sensor technology, although specific applications in this field require further exploration. Its ability to form stable structures and interact with various molecules could lead to the development of sensitive and selective sensors .

Nanotechnology

In nanotechnology, 2-(4-Bromophenyl)triphenylene is part of the conversation for its conductive properties when used in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These materials are promising for their optoelectronic properties and potential use in functional devices .

Supramolecular Chemistry

Lastly, the compound’s role in supramolecular chemistry involves the formation of complex structures with specific geometric configurations. These structures can lead to novel supramolecular systems with tunable interactions, which are fundamental in the design of new materials and devices .

Safety and Hazards

properties

IUPAC Name |

2-(4-bromophenyl)triphenylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15Br/c25-18-12-9-16(10-13-18)17-11-14-23-21-7-2-1-5-19(21)20-6-3-4-8-22(20)24(23)15-17/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWESVNIHRVSDDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=C(C=C3)C4=CC=C(C=C4)Br)C5=CC=CC=C25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azetidin-1-yl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B1529685.png)

![tert-butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate](/img/structure/B1529688.png)

![Ethyl pyrazolo[1,5-b]pyridazine-2-carboxylate](/img/structure/B1529694.png)

![1-Oxa-6-azaspiro[3.4]octane 2,2,2-trifluoroacetate](/img/structure/B1529695.png)